molecular formula C9H14N2O4S B1393239 ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1340702-75-1

ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No. B1393239
M. Wt: 246.29 g/mol
InChI Key: VJUAKEUPDLFMHU-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a chemical compound with the CAS Number: 1340702-75-1 . It has a molecular weight of 246.29 and its IUPAC name is ethyl 6-ethyl-3-methylene-3,6-dihydro-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O4S/c1-4-11-6-8 (9 (12)15-5-2)7 (3)10-16 (11,13)14/h6,10H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.29 . It is in liquid form .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Transition-State Analogue Inhibitors : Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has been utilized in the synthesis of fused [1,2,6]thiadiazine 1,1-dioxides. These compounds have been examined as potential transition-state analogue inhibitors of enzymes like xanthine oxidase and guanine aminohydrolase (Meyer & Skibo, 1979).

  • Novel Heterocyclic Syntheses : The compound has been involved in the synthesis of functionalized 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides, contributing to the development of a novel class of heterocycles (Lee & Kohn, 1990).

  • Synthesis of Pyrimidine and Purine Analogs : This chemical has played a role in the synthesis of pyrimidine and purine analogs derived from 1,2,6‐thiadiazine 1,1‐dioxide, expanding the scope of compounds available for pharmacological and biological studies (Ochoa & Stud, 1978).

Biological and Pharmacological Studies

  • Evaluation of Bronchodilator Agents : Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide derivatives have been synthesized and evaluated as bronchodilator agents. These studies aid in the development of new classes of bronchodilators (Campillo et al., 2000).

  • Antimicrobial and Analgesic Activities : Derivatives of this compound have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities, highlighting its potential in therapeutic applications (Anekal & Biradar, 2017).

Chemical Reactions and Studies

  • Study of Hydrolysis Reactions and Conformations : The compound has been used in studies focusing on the hydrolysis reactions and conformational analysis of thiadiazine dioxides, providing insights into the chemical behavior of these molecules (Alkorta et al., 1996).

  • Regioselective N-alkylation Studies : Research involving ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has explored its reactivity towards alkylating agents, contributing to understanding the behavior of thiadiazine dioxides in synthetic chemistry (Goya et al., 1981).

  • Synthesis of Meloxicam : This compound has been involved in the synthesis of Meloxicam, a widely used anti-inflammatory drug, showcasing its utility in pharmaceutical synthesis (Yan, 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-4-11-6-8(9(12)15-5-2)7(3)10-16(11,13)14/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUAKEUPDLFMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=NS1(=O)=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

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